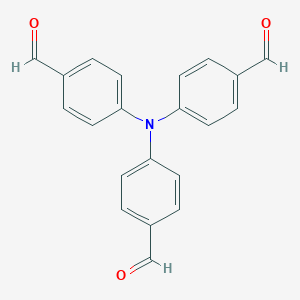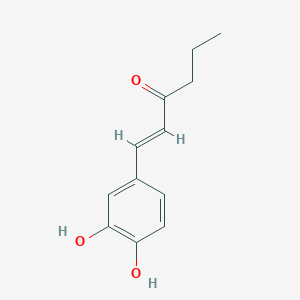
1-(4-Chloropyridin-3-YL)ethanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 1-(4-Chloropyridin-3-YL)ethanone often involves complex reactions and methodologies. For instance, microwave-assisted synthesis has been used to prepare derivatives by reacting 1-(2-chloropyridin-3-yl)ethanone with primary amines under specific conditions, yielding various amino derivatives in good yields (Ankati & Biehl, 2010). This method showcases the adaptability and efficiency of modern synthetic approaches in creating complex molecules.
Molecular Structure Analysis
The molecular structure of this compound derivatives has been extensively studied, with research focusing on their vibrational spectra and HOMO-LUMO analysis. One study reported the equilibrium geometry and vibrational wavenumbers of a closely related compound, highlighting the localizations of HOMO and LUMO across the molecule and suggesting potential sites for electrophilic and nucleophilic attack (Shana Parveen S et al., 2016). These insights are crucial for understanding the reactivity and interaction capabilities of the compound.
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives are characterized by their versatility. For example, reactions with nonstabilized azomethine ylides have produced novel compounds, demonstrating the compound's potential in synthesizing heterocyclic structures with significant biological activity (Sosnovskikh et al., 2014). These reactions highlight the compound's utility in organic synthesis and drug discovery.
Physical Properties Analysis
The physical properties of this compound derivatives, such as their solubility, melting point, and stability, are crucial for their application in various fields. While specific studies on these properties were not directly found, research on related compounds provides a basis for understanding the physical characteristics that can influence their practical applications.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity with different reagents, stability under various conditions, and potential for forming derivatives, are essential for its use in chemical synthesis. Studies have explored its reactions and the resulting chemical structures, offering insights into its versatility and potential for further functionalization (Shi et al., 2008).
Applications De Recherche Scientifique
A compound closely related to 1-(4-Chloropyridin-3-YL)ethanone, namely 1-3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl-ethanone, has shown potential inhibitory activity against kinesin spindle protein (K) (ShanaParveen et al., 2016).
A new pyrrole derivative of this compound, 1-(1-benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone, has been found effective in inhibiting corrosion on steel S300 surfaces by blocking active sites (Louroubi et al., 2019).
Another derivative, 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, serves as a key intermediate in the synthesis of prothioconazole, showing high yield and purity under mild operating conditions (Ji et al., 2017).
The brown-colored compound 3-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone) synthesized from this category has significant antimicrobial activity (Salimon, Salih, & Hussien, 2011).
6-(5-chloro-8-hydroxynapthalene-2-yl)-4(4-hydroxyphenyl)-4-5-dihydroxypyrimidin-2(1h)-one demonstrates excellent antimicrobial activities due to its chlorine substituent (Sherekar, Padole, & Kakade, 2022).
Pyridine derivatives of 3,4-dihydropyrimidin-2(1H)-ones, a category that includes similar compounds, have been noted for moderate insecticidal and fungicidal activities, with potential for industrial applications (Zhu & Shi, 2011).
Safety and Hazards
“1-(4-Chloropyridin-3-YL)ethanone” is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
1-(4-chloropyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5(10)6-4-9-3-2-7(6)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNGUMAHAAURPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CN=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



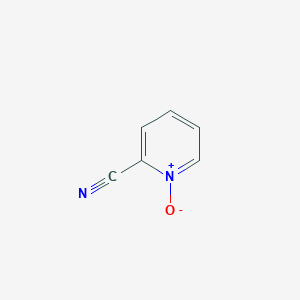
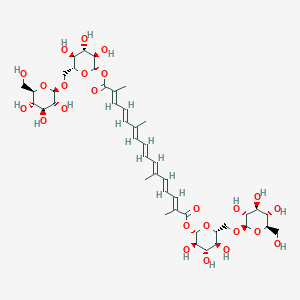
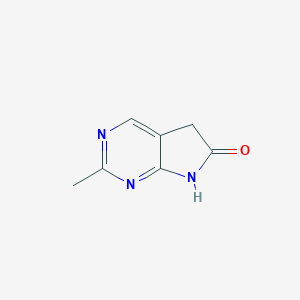
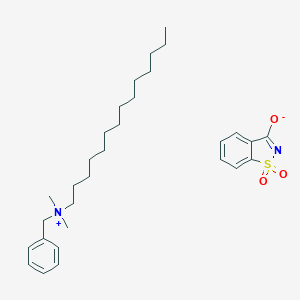


![3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B39879.png)
